molecular formula C10H19NO B11916445 3-Methyl-1-oxa-5-azaspiro[5.5]undecane CAS No. 88523-25-5

3-Methyl-1-oxa-5-azaspiro[5.5]undecane

Cat. No.: B11916445
CAS No.: 88523-25-5
M. Wt: 169.26 g/mol
InChI Key: QVFDMOKAEUGBJN-UHFFFAOYSA-N
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Description

3-Methyl-1-oxa-5-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound is part of a broader class of spirocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as drug-like molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-oxa-5-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.

Industrial Production Methods: Industrial production of spirocyclic compounds, including this compound, often involves complex multi-step synthesis processes. These processes may include olefin metathesis reactions using catalysts such as Grubbs catalyst. these methods can be expensive and challenging to reproduce on a large scale .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-oxa-5-azaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperatures and the use of specific solvents .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the spirocyclic scaffold .

Mechanism of Action

The mechanism of action of 3-Methyl-1-oxa-5-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-Methyl-1-oxa-5-azaspiro[5.5]undecane include other spirocyclic compounds such as 1-oxa-9-azaspiro[5.5]undecane and its derivatives . These compounds share the spirocyclic scaffold but may differ in their substituents and specific biological activities.

Uniqueness: What sets this compound apart from other similar compounds is its specific structural configuration and the presence of the methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

3-Methyl-1-oxa-5-azaspiro[5.5]undecane is a spirocyclic compound recognized for its unique structural properties and potential biological activities. Its molecular structure allows for interesting interactions with biological targets, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The chemical characteristics of this compound are summarized in the following table:

PropertyValue
CAS Number88523-25-5
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H19NO/c1-9-7...
SMILESCC1CNC2(CCCCC2)OC1

The primary biological activity of this compound is linked to its role as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This protein is essential for the bacterium's survival, making it a critical target for developing new anti-tuberculosis drugs. The mechanism involves disrupting the transport function of MmpL3, thereby inhibiting mycobacterial cell wall synthesis and leading to bacterial death .

Antimycobacterial Activity

Research has demonstrated that derivatives of spirocyclic compounds, including this compound, exhibit potent antimycobacterial properties. For instance, studies have shown that compounds with similar structural motifs possess minimum inhibitory concentrations (MIC) in the submicromolar range against Mycobacterium bovis BCG, indicating strong antibacterial efficacy .

In comparative studies, the MIC values for various analogs were determined, showcasing their effectiveness:

CompoundMIC (µM)
This compound< 5
BTZ0432
Non-ketal analogs> 10

These findings suggest that structural modifications can significantly influence the biological activity and selectivity of these compounds.

Selective Cytotoxicity

The cytotoxic effects of this compound on mammalian cells have also been evaluated. The selectivity index (SI), which measures the ratio of cytotoxicity to antimicrobial activity, indicates that certain analogs maintain high selectivity while exhibiting potent antimycobacterial effects. For example, one study reported a selectivity index of 23 for a related compound, suggesting minimal toxicity to host cells while effectively targeting mycobacterial pathogens .

Study on Structural Variations

A significant study explored how structural variations in azaspiroketals impact their antimycobacterial activity. The research highlighted that maintaining the azaspiroketal motif is crucial for preserving potency against M. tuberculosis. Compounds lacking this feature showed diminished activity, underscoring the importance of specific structural elements in drug design .

Lipophilicity and Activity Correlation

Another aspect investigated was the relationship between lipophilicity (log P values) and biological activity. A correlation was found indicating that more lipophilic compounds tended to exhibit lower MIC values, suggesting that hydrophobic interactions may play a role in their mechanism of action against bacterial membranes .

Properties

CAS No.

88523-25-5

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-methyl-1-oxa-5-azaspiro[5.5]undecane

InChI

InChI=1S/C10H19NO/c1-9-7-11-10(12-8-9)5-3-2-4-6-10/h9,11H,2-8H2,1H3

InChI Key

QVFDMOKAEUGBJN-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2(CCCCC2)OC1

Origin of Product

United States

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